molecular formula C22H20N2O4 B6547440 methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate CAS No. 946362-71-6

methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate

Cat. No.: B6547440
CAS No.: 946362-71-6
M. Wt: 376.4 g/mol
InChI Key: NNLYWCZVJBREJO-UHFFFAOYSA-N
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Description

Methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a dihydropyridine ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions and kinetics, leading to higher selectivity and conversion rates . These systems allow for precise control over reaction parameters, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate involves its interaction with specific molecular targets. The dihydropyridine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is unique due to its combination of a dihydropyridine ring and an aromatic benzoate ester. This structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

methyl 4-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-15-3-5-16(6-4-15)13-24-14-18(9-12-20(24)25)21(26)23-19-10-7-17(8-11-19)22(27)28-2/h3-12,14H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLYWCZVJBREJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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